molecular formula C9H9ClFNO2 B14855047 Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate CAS No. 1260667-75-1

Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate

Cat. No.: B14855047
CAS No.: 1260667-75-1
M. Wt: 217.62 g/mol
InChI Key: CEJLIWADMAKMJB-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method involves the use of vinylstannane and monothioacetic acids, which react with 5-chloro-2,3,6-trifluoropyridine to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organometallic compounds, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Mechanism of Action

The mechanism of action of Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the pyridine ring enhances the compound’s ability to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate can be compared with other similar compounds, such as:

Properties

CAS No.

1260667-75-1

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(5-chloro-6-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(10)9(11)12-6/h3-4H,2,5H2,1H3

InChI Key

CEJLIWADMAKMJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)Cl)F

Origin of Product

United States

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